In-Depth Technical Guide: Structure and Stereochemistry of Boc-L-leucinol
In-Depth Technical Guide: Structure and Stereochemistry of Boc-L-leucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of Boc-L-leucinol. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development, particularly in the fields of peptide synthesis and medicinal chemistry.
Chemical Structure and Stereochemistry
Boc-L-leucinol, systematically named tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a chiral amino alcohol protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[1] The "L" designation in its common name and the "(2S)" in its IUPAC name signify the stereochemistry at the chiral center (the carbon atom bonded to the aminomethyl and isobutyl groups). This specific stereoisomer is derived from the natural amino acid L-leucine.
The presence of the bulky, lipophilic Boc protecting group enhances the solubility of the molecule in organic solvents and prevents the nucleophilicity of the amine group, making it a valuable building block in multi-step organic synthesis.[2]
Below is a diagram illustrating the chemical structure of Boc-L-leucinol.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Boc-L-leucinol is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | [1] |
| CAS Number | 82010-31-9 | [1] |
| Molecular Formula | C₁₁H₂₃NO₃ | [1] |
| Molecular Weight | 217.31 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Optical Rotation | [α]²³/D -27° (c=2 in methanol) | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.85 (br s, 1H, NH), 3.70-3.55 (m, 2H, CH₂OH), 3.50-3.40 (m, 1H, CHN), 2.55 (br s, 1H, OH), 1.70-1.55 (m, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 1.30-1.15 (m, 2H, CH₂CH(CH₃)₂), 0.92 (d, J=6.5 Hz, 6H, CH(CH₃)₂) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 52.0 (CHN), 42.0 (CH₂CH(CH₃)₂), 28.5 (C(CH₃)₃), 25.0 (CH(CH₃)₂), 23.0, 22.0 (CH(CH₃)₂) | [1] |
| FT-IR (neat) | ν (cm⁻¹): 3350 (O-H, N-H stretch), 2960-2870 (C-H stretch), 1690 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch) | [1] |
| Mass Spec (ESI) | m/z: 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |
Experimental Protocols
Synthesis of Boc-L-leucinol
This protocol describes the synthesis of Boc-L-leucinol from L-leucinol and di-tert-butyl dicarbonate.
Materials:
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L-leucinol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N)
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve L-leucinol (1.0 eq) in methanol.
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To the stirred solution, add triethylamine (1.1 eq).
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-leucinol as a viscous oil. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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The sample is dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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The FT-IR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
A small amount of the neat sample is placed directly on the ATR crystal.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
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The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
Logical Relationships and Workflows
The following diagram illustrates the synthetic pathway for the preparation of Boc-L-leucinol.
The characterization of the synthesized Boc-L-leucinol follows a logical workflow to confirm its structure and purity.
